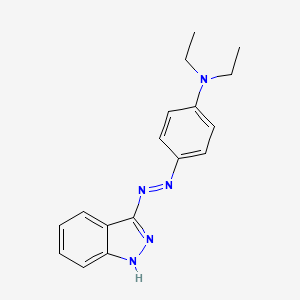

N,N-Diethyl-4-(1H-indazol-3-ylazo)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N,N-Diethyl-4-(1H-indazol-3-ylazo)aniline is an organic compound known for its vibrant yellow to orange color. It is a solid that is soluble in organic solvents and is primarily used as a dye due to its stability and photoluminescent properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-4-(1H-indazol-3-ylazo)aniline typically involves the azo coupling reaction between N,N-diethylaniline and 3-amino-1H-indazole. The reaction is carried out in an acidic medium, often using hydrochloric acid, to facilitate the diazotization of 3-amino-1H-indazole, followed by coupling with N,N-diethylaniline .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-4-(1H-indazol-3-ylazo)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: It can be reduced to corresponding amines using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Concentrated sulfuric acid for sulfonation.

Major Products Formed

Oxidation: Formation of corresponding nitro compounds.

Reduction: Formation of corresponding amines.

Substitution: Formation of nitro or sulfonic acid derivatives.

Scientific Research Applications

N,N-Diethyl-4-(1H-indazol-3-ylazo)aniline has a wide range of applications in scientific research:

Chemistry: Used as a dye in various chemical reactions to track reaction progress and identify compounds.

Biology: Employed in staining techniques to visualize biological samples under a microscope.

Medicine: Investigated for its potential use in drug delivery systems due to its stability and solubility properties.

Industry: Utilized in the production of colored plastics, textiles, and inks.

Mechanism of Action

The mechanism of action of N,N-Diethyl-4-(1H-indazol-3-ylazo)aniline involves its interaction with molecular targets through its azo group. The compound can form hydrogen bonds and π-π interactions with various biomolecules, affecting their function and activity. The pathways involved include the inhibition of specific enzymes and the alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

- N,N-Dimethyl-4-(1H-indazol-3-ylazo)aniline

- N,N-Diethyl-4-(1H-pyrazol-3-ylazo)aniline

- N,N-Diethyl-4-(1H-benzimidazol-3-ylazo)aniline

Uniqueness

N,N-Diethyl-4-(1H-indazol-3-ylazo)aniline stands out due to its unique combination of stability, solubility, and photoluminescent properties. These characteristics make it particularly valuable in applications requiring long-lasting and vibrant dyes .

Biological Activity

N,N-Diethyl-4-(1H-indazol-3-ylazo)aniline is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article delves into the synthesis, biological activity, and relevant case studies associated with this compound, emphasizing its therapeutic potential.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process starting from readily available precursors. The key steps include:

- Formation of the Indazole Ring : The indazole moiety is synthesized through cyclization reactions involving hydrazine derivatives and suitable carbonyl compounds.

- Azo Coupling Reaction : The compound is formed by coupling an appropriate diazonium salt with a substituted aniline under acidic conditions.

This synthetic approach allows for the introduction of various substituents that can modulate the biological activity of the resulting compound.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of compounds related to this compound. For instance, a study on related indazole derivatives demonstrated significant inhibition of nitric oxide (NO) production in LPS-induced RAW264.7 macrophages, suggesting a potential mechanism for anti-inflammatory action .

Key Findings:

- Cell Viability : Compounds were assessed for cytotoxicity using the MTT assay, revealing that certain derivatives exhibited acceptable cell viability while effectively inhibiting NO production.

- Mechanism : The anti-inflammatory effects were linked to the inhibition of pro-inflammatory mediators, indicating that structural modifications at specific positions on the indazole ring could enhance activity.

Anticancer Activity

The anticancer potential of this compound has also been investigated. A series of indazole derivatives were tested against various cancer cell lines, including A549 (lung), K562 (chronic myeloid leukemia), and Hep-G2 (hepatoma). One derivative showed an IC50 value of 5.15 µM against K562 cells, demonstrating promising selectivity over normal cell lines .

Key Findings:

- Mechanism of Action : The compound was found to induce apoptosis through modulation of the p53/MDM2 pathway and inhibition of Bcl2 family proteins, which are critical in regulating cell survival and apoptosis.

- Selectivity : The selectivity index indicated that while effective against cancer cells, the compound displayed lower toxicity towards normal cells (HEK-293).

Summary Table of Biological Activities

| Activity Type | Model System | IC50 Value (µM) | Remarks |

|---|---|---|---|

| Anti-inflammatory | RAW264.7 cells | Not specified | Significant NO inhibition observed |

| Anticancer | K562 cells | 5.15 | High selectivity over normal cells (33.2 µM) |

Case Study 1: Anti-inflammatory Effects

A recent publication detailed the synthesis and testing of various indazole derivatives, including this compound. The study found that specific structural features significantly influenced anti-inflammatory activity, with some compounds showing negligible cytotoxicity while effectively reducing NO levels in macrophages .

Case Study 2: Antitumor Activity

In another study focusing on indazole derivatives, researchers synthesized multiple compounds and evaluated their effects on cancer cell lines. One notable derivative exhibited strong anticancer properties with low toxicity to healthy cells, indicating its potential as a lead compound for further development in cancer therapy .

Properties

CAS No. |

63589-29-7 |

|---|---|

Molecular Formula |

C17H19N5 |

Molecular Weight |

293.4 g/mol |

IUPAC Name |

N,N-diethyl-4-(1H-indazol-3-yldiazenyl)aniline |

InChI |

InChI=1S/C17H19N5/c1-3-22(4-2)14-11-9-13(10-12-14)18-20-17-15-7-5-6-8-16(15)19-21-17/h5-12H,3-4H2,1-2H3,(H,19,21) |

InChI Key |

FKJXEQVPDULPEI-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)N=NC2=NNC3=CC=CC=C32 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.